molecular formula C18H16FN3O2S B11369194 N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-4-propoxybenzamide

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-4-propoxybenzamide

Cat. No.: B11369194
M. Wt: 357.4 g/mol
InChI Key: IERLRKUBZGQPSW-UHFFFAOYSA-N
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Description

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-4-propoxybenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the fluorophenyl and propoxybenzamide groups in the molecule enhances its pharmacological properties, making it a promising candidate for various therapeutic applications.

Preparation Methods

The synthesis of N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-4-propoxybenzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting a suitable hydrazine derivative with a thioamide under acidic conditions. This reaction forms the core 1,2,4-thiadiazole structure.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction using a fluorobenzene derivative. This step requires the presence of a strong base to facilitate the substitution.

    Attachment of the Propoxybenzamide Group: The final step involves the coupling of the propoxybenzamide group to the thiadiazole ring. This is typically achieved through an amide bond formation reaction using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-4-propoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of oxidized derivatives with altered pharmacological properties.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. This reaction may result in the formation of reduced derivatives with different biological activities.

    Substitution: The fluorophenyl group in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives. Common reagents for this reaction include alkyl halides and amines.

The major products formed from these reactions depend on the specific reagents and conditions used, and they can be further characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other biologically active molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is used to study its effects on cellular processes and pathways. It has shown potential as an inhibitor of certain enzymes and receptors, making it a useful tool for investigating biological mechanisms.

    Medicine: The compound has demonstrated promising pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. It is being explored as a potential therapeutic agent for various diseases.

    Industry: In the industrial sector, the compound is used in the development of new materials and products with enhanced properties. Its unique chemical structure allows for the creation of innovative solutions in fields such as materials science and nanotechnology.

Mechanism of Action

The mechanism of action of N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-4-propoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and modulating cellular processes. For example, it may act as an inhibitor of protein kinases, which play a crucial role in cell signaling and regulation. By inhibiting these enzymes, the compound can disrupt abnormal cellular signaling pathways, leading to therapeutic effects in diseases such as cancer and inflammation.

Comparison with Similar Compounds

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-4-propoxybenzamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C18H16FN3O2S

Molecular Weight

357.4 g/mol

IUPAC Name

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-4-propoxybenzamide

InChI

InChI=1S/C18H16FN3O2S/c1-2-11-24-15-9-5-13(6-10-15)17(23)21-18-20-16(22-25-18)12-3-7-14(19)8-4-12/h3-10H,2,11H2,1H3,(H,20,21,22,23)

InChI Key

IERLRKUBZGQPSW-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=NC(=NS2)C3=CC=C(C=C3)F

Origin of Product

United States

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